molecular formula C16H20O4 B14944521 Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate

Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate

Cat. No.: B14944521
M. Wt: 276.33 g/mol
InChI Key: RZFBIMOGKFYPOK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine, phenethylamine, or homoveratrylamine with dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates . The reaction conditions often involve the use of ethanol as a solvent and piperidine as a catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, affecting signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups and the cyclohexane ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H20O4/c1-3-20-15(18)14-12(11-7-5-4-6-8-11)9-16(2,19)10-13(14)17/h4-8,12,14,19H,3,9-10H2,1-2H3

InChI Key

RZFBIMOGKFYPOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(CC1=O)(C)O)C2=CC=CC=C2

Origin of Product

United States

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